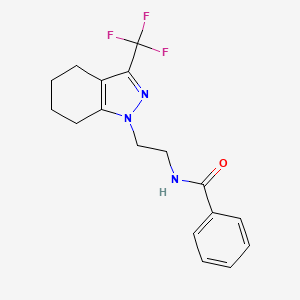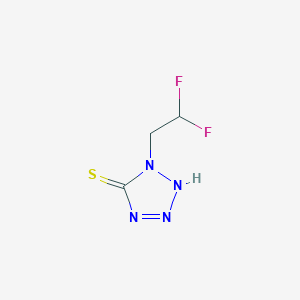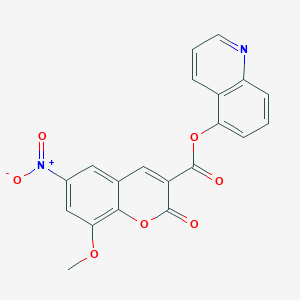![molecular formula C26H27N5O2 B2723895 8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-30-5](/img/structure/B2723895.png)
8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazo[2,1-f]purine core, followed by various substitutions to add the phenyl and propyl groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine core itself is a fused ring system, and the additional phenyl and propyl groups would add further complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazo[2,1-f]purine core might undergo reactions typical of purines, while the phenyl and propyl groups might undergo reactions typical of aromatic and aliphatic hydrocarbons, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives were synthesized. Compounds evaluated in vitro showed potent 5-HT(1A) receptor ligand properties. Preclinical studies indicated that certain compounds exhibit anxiolytic-like and antidepressant activity, suggesting their potential for future research in developing new treatments for anxiety and depression (Zagórska et al., 2009).
Molecular Studies and Receptor Affinity
Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has been conducted, highlighting a range of receptor activities for compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system. Some compounds were identified as potent 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors. This indicates their potential as novel treatments for psychiatric disorders (Zagórska et al., 2015).
Chemical Properties and Synthesis Methods
Research on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrated their existence predominantly in the C3-H tautomeric form and their hydrolytic ring-opening reactions. This study provides insight into the chemical properties and synthesis methods of related compounds, expanding the understanding of their potential applications (Coburn & Taylor, 1982).
Luminescence Sensing Applications
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate show selective sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors for chemical detection. This application demonstrates the diverse utility of these compounds beyond pharmacological effects, extending into material science and chemical sensing (Shi et al., 2015).
Propriétés
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-17-10-8-14-21(19(17)3)31-18(2)16-30-22-23(27-25(30)31)28(4)26(33)29(24(22)32)15-9-13-20-11-6-5-7-12-20/h5-8,10-12,14,16H,9,13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMCKOUHSXJKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2723813.png)
![5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid](/img/structure/B2723814.png)
![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)
![4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2723817.png)





![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)

![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate](/img/structure/B2723835.png)